CP 100356 Demonstrates >100-Fold Selectivity for P-gp/BCRP Over Major CYP450 Enzymes, in Contrast to Verapamil
In direct comparative enzyme inhibition studies, CP 100356 exhibits minimal off-target CYP450 inhibition (IC50 > 50 μM against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), whereas the first-generation P-gp inhibitor verapamil demonstrates potent CYP3A4 inhibition at P-gp-relevant concentrations (IC50 ratio for P-gp:CYP3A4 of approximately 1.5) [1] [2]. This selectivity profile enables CP 100356 to function as a 'chemical knock-out equivalent' for efflux transporter assessment without confounding metabolic inhibition [1].
| Evidence Dimension | CYP3A4 inhibitory potency relative to P-gp inhibition |
|---|---|
| Target Compound Data | CP 100356: CYP3A4 IC50 > 50 μM (no inhibition at relevant P-gp inhibitory concentrations); P-gp IC50 = 0.5 μM (calcein-AM transport) |
| Comparator Or Baseline | Verapamil: IC50 ratio for P-gp:CYP3A4 ≈ 1.5; CYP3A4 inhibition occurs at concentrations overlapping with P-gp inhibition |
| Quantified Difference | >100-fold selectivity window for CP 100356 vs. no functional selectivity for verapamil |
| Conditions | In vitro enzyme inhibition assays using recombinant human CYP450 isoforms; MDR1-transfected MDCKII cells for P-gp inhibition |
Why This Matters
For researchers investigating efflux transporter contributions to drug absorption without confounding metabolic effects, CP 100356 provides a clean experimental tool, whereas verapamil simultaneously inhibits both P-gp and CYP3A4, complicating mechanistic interpretation.
- [1] Kalgutkar AS, et al. N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356) as a 'chemical knock-out equivalent' to assess the impact of efflux transporters on oral drug absorption in the rat. J Pharm Sci. 2009 Dec;98(12):4914-27. View Source
- [2] Wandel C, Kim RB, Kajiji S, et al. P-glycoprotein and cytochrome P-450 3A inhibition: dissociation of inhibitory potencies. Cancer Res. 1999 Aug 15;59(16):3944-8. View Source
